ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the inhibition of voltage-gated sodium channels. This compound binds to the channel in a voltage-dependent manner and stabilizes it in an inactive state, preventing the influx of sodium ions into the cell. This results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. Apart from its inhibitory effect on voltage-gated sodium channels, it has been found to modulate the activity of other ion channels, such as potassium and calcium channels. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its potency and specificity. It has a high affinity for voltage-gated sodium channels and can inhibit their activity at low concentrations. This makes it a valuable tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be exercised when using it in experiments.
Future Directions
There are several future directions for the use of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in scientific research. One of the most promising directions is in the development of new therapeutic agents for neurological disorders. The compound's potent inhibitory effect on voltage-gated sodium channels makes it a potential candidate for the treatment of epilepsy, chronic pain, and other neurological conditions. Another future direction is in the study of the compound's effects on ion channels other than sodium channels. Its modulatory effects on potassium and calcium channels make it a potential tool for studying the role of these channels in various physiological processes. Overall, this compound has significant potential for further research and development in various fields of science.
Synthesis Methods
The synthesis of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 2-chloroaniline with carbon disulfide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with ethyl piperazine-1-carboxylate to form the final product, this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This makes it a valuable tool for studying the role of sodium channels in various neurological disorders, such as epilepsy and chronic pain.
properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-6-4-3-5-11(12)15/h3-6H,2,7-10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZYYPWUVQLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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